ショットテンオール

概要

説明

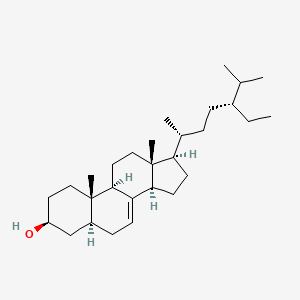

Schottenol is a phytosterol, a type of plant sterol structurally similar to cholesterol. It is commonly found in various seed oils, including argan oil, milk thistle seed oil, and pumpkin seed oil . Phytosterols like schottenol are known for their bioactive properties, making them attractive molecules in pharmacology and nutrition .

科学的研究の応用

Anti-inflammatory Effects

Research indicates that Schottenol exhibits significant anti-inflammatory properties. In a study involving microglial BV2 cells, Schottenol treatment resulted in a marked reduction of intracellular reactive oxygen species (ROS) production and nitric oxide (NO) levels following lipopolysaccharide (LPS) activation. This suggests that Schottenol may play a role in mitigating oxidative stress and inflammation in neurodegenerative conditions .

Neuroprotective Properties

Schottenol has been shown to protect neuronal cells from oxidative damage. The compound modulates the expression of various genes associated with neuroinflammation. Specifically, it influences the expression of interleukin-1 beta (IL-1β) and tumor necrosis factor-alpha (TNF-α), both of which are critical mediators in inflammatory responses .

Cholesterol Regulation

Schottenol acts as an agonist for liver X receptors (LXR), which are crucial for cholesterol homeostasis. By activating these receptors, Schottenol can enhance the expression of target genes involved in cholesterol metabolism, such as ABCA1 and ABCG1. This activity suggests potential applications in managing cholesterol levels and preventing cardiovascular diseases .

Comprehensive Data Tables

Case Study 1: Neuroprotection in Microglial Cells

In a controlled laboratory setting, BV2 microglial cells were treated with Schottenol post-LPS activation. The results demonstrated a significant decrease in inflammatory markers and improved cell viability compared to untreated controls. This study underscores the potential of Schottenol as a therapeutic agent for neuroinflammatory diseases .

Case Study 2: Cholesterol Metabolism Modulation

A study investigated the effects of Schottenol on cholesterol metabolism using cell lines expressing liver X receptors. The findings revealed that Schottenol significantly upregulated the expression of genes involved in cholesterol efflux, indicating its potential use as a dietary supplement for cholesterol management .

作用機序

Target of Action

Schottenol, also known as Stigmast-7-en-3beta-ol, is a phytosterol produced in plants and structurally similar to cholesterol . It has been identified in dietary and cosmetic argan oil, milk thistle seed oil, nigella seed oil, and pumpkin seed oil It has been suggested that schottenol may act on key targets such as ptgs2, nf-κb, jnk, and akt .

Mode of Action

It is known that schottenol, like other phytosterols, has several bioactive properties that make it potentially attractive in pharmacology . It is suggested that Schottenol may interact with its targets to exert its effects .

Biochemical Pathways

It is known that phytosterols, including schottenol, have several bioactive properties, suggesting they may influence various biochemical pathways .

Result of Action

In studies, Schottenol has been shown to attenuate oxidative stress and inflammation . In LPS-activated microglial cells, co-treatment with Schottenol caused a significant decrease in intracellular ROS production and the NO level released in the culture medium .

生化学分析

Biochemical Properties

Schottenol plays a significant role in biochemical reactions, particularly in the modulation of lipid metabolism. It interacts with enzymes such as acyl-CoA:cholesterol acyltransferase, which is involved in the esterification of cholesterol. Schottenol also interacts with proteins like sterol regulatory element-binding proteins, which are crucial for lipid homeostasis. These interactions help regulate cholesterol levels and maintain cellular lipid balance .

Cellular Effects

Schottenol influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It has been shown to modulate the activity of nuclear receptors such as liver X receptors and peroxisome proliferator-activated receptors, which play key roles in lipid metabolism and inflammation. Schottenol’s impact on these receptors can lead to changes in gene expression, affecting cellular functions such as lipid synthesis, storage, and degradation .

Molecular Mechanism

At the molecular level, Schottenol exerts its effects through binding interactions with specific biomolecules. It can inhibit the activity of enzymes like acyl-CoA:cholesterol acyltransferase, reducing cholesterol esterification. Schottenol also activates liver X receptors and peroxisome proliferator-activated receptors, leading to changes in gene expression that promote lipid metabolism and anti-inflammatory responses .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Schottenol can change over time. Schottenol is relatively stable, but its bioactivity may decrease due to degradation. Long-term studies have shown that Schottenol can have sustained effects on cellular function, including prolonged modulation of lipid metabolism and anti-inflammatory responses. The stability and degradation of Schottenol need to be carefully monitored to ensure consistent results .

Dosage Effects in Animal Models

The effects of Schottenol vary with different dosages in animal models. At low doses, Schottenol has been shown to have beneficial effects on lipid metabolism and inflammation. At high doses, it may exhibit toxic or adverse effects, such as hepatotoxicity and disruption of lipid homeostasis. It is crucial to determine the optimal dosage to maximize the therapeutic benefits of Schottenol while minimizing potential risks .

Metabolic Pathways

Schottenol is involved in several metabolic pathways, including those related to lipid metabolism. It interacts with enzymes such as acyl-CoA:cholesterol acyltransferase and proteins like sterol regulatory element-binding proteins. These interactions influence metabolic flux and metabolite levels, contributing to the regulation of cholesterol and lipid homeostasis .

Transport and Distribution

Schottenol is transported and distributed within cells and tissues through interactions with transporters and binding proteins. It can be incorporated into lipoproteins, facilitating its distribution in the bloodstream. Schottenol’s localization and accumulation in specific tissues can affect its bioactivity and therapeutic potential .

Subcellular Localization

Schottenol’s subcellular localization is crucial for its activity and function. It is primarily localized in cellular membranes, where it can interact with membrane-bound enzymes and receptors. Schottenol’s targeting to specific compartments or organelles may be influenced by post-translational modifications and targeting signals, affecting its bioactivity and cellular effects .

準備方法

Synthetic Routes and Reaction Conditions: Schottenol can be synthesized through the hydrogenation of α-spinasterol over platinum in ether . This method involves the reduction of the double bonds in α-spinasterol, resulting in the formation of schottenol.

Industrial Production Methods: In industrial settings, schottenol is typically extracted from natural sources such as seed oils. The extraction process involves preparative chromatography methods to isolate and purify the compound . This ensures that the schottenol obtained is of high purity and suitable for various applications.

化学反応の分析

Types of Reactions: Schottenol undergoes several types of chemical reactions, including:

Oxidation: Schottenol can be oxidized to form various oxysterols, which are important in biological systems.

Reduction: The reduction of schottenol can lead to the formation of its saturated analogs.

Substitution: Schottenol can participate in substitution reactions, where functional groups on the molecule are replaced with other groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Hydrogenation over platinum or nickel catalysts is commonly used.

Substitution: Various reagents, such as halogens and acids, can be used for substitution reactions.

Major Products Formed:

Oxidation: Oxysterols

Reduction: Saturated analogs of schottenol

Substitution: Various substituted derivatives depending on the reagents used

類似化合物との比較

Spinasterol: Schottenol’s dihydro analog, also found in seed oils.

Sitosterol: Another common phytosterol with similar structural features.

Campesterol: A phytosterol with a similar structure but different side chain substitutions.

Uniqueness of Schottenol: Schottenol is unique due to its specific bioactive properties and its presence in certain seed oils like argan oil . Its stability and bioactivity make it particularly valuable in pharmacological and nutritional applications .

生物活性

Schottenol is a phytosterol predominantly found in argan oil and cactus seed oil, known for its potential health benefits and biological activities. This article explores the biological activity of schottenol, focusing on its effects on cellular metabolism, mitochondrial function, and its role as a potential therapeutic agent against oxidative stress and inflammation.

Chemical Structure and Synthesis

Schottenol, along with spinasterol, can be synthesized from stigmasterol through a series of chemical reactions. The synthesis involves multiple steps that yield schottenol in significant purity, allowing for subsequent biological assays to evaluate its effects on various cell types .

1. Cell Viability and Mitochondrial Activity

Research has demonstrated that schottenol exhibits varying effects on cell viability and mitochondrial activity across different cell lines:

- Cell Lines Tested :

- 158N murine oligodendrocytes

- C6 rat glioma cells

- SK-N-BE human neuronal cells

In studies using the crystal violet and MTT assays, schottenol was found to reduce mitochondrial activity significantly in 158N (50% reduction) and C6 (10-20% reduction) cells, while showing no effect on SK-N-BE cells . These findings suggest that schottenol can modulate mitochondrial function, which is critical for cellular metabolism.

| Cell Line | Mitochondrial Activity Reduction | Notes |

|---|---|---|

| 158N | 50% | Significant reduction |

| C6 | 10-20% | Moderate reduction |

| SK-N-BE | No effect | Resistant to schottenol effects |

2. Oxidative Stress and Inflammation

Recent studies have highlighted schottenol's protective role against oxidative stress and inflammation:

- Mechanism of Action : Schottenol has been shown to restore peroxisomal functions disrupted by lipopolysaccharide (LPS) treatment in BV-2 microglial cells. It enhances the activity of ACOX1, an enzyme involved in fatty acid oxidation, and normalizes catalase activity .

- Impact on Gene Expression : Schottenol also modulates the expression of nuclear receptors LXRα and LXRβ, which are involved in cholesterol metabolism. It specifically activates LXRβ, influencing the expression of target genes such as ABCA1 and ABCG1 .

| Treatment | Effect on Cell Viability | ACOX1 Activity Restoration | Catalase Activity Normalization |

|---|---|---|---|

| Schottenol | No cytotoxicity observed | Enhanced | Restored to control levels |

| Spinasterol | Similar effects | Enhanced | Restored to control levels |

3. Neuroprotective Effects

The neuroprotective properties of schottenol have been explored in the context of neuroinflammation. In BV-2 microglial cells treated with LPS, both schottenol and spinasterol were effective in reducing inflammatory markers such as iNOS (inducible nitric oxide synthase) expression . This suggests potential therapeutic applications for schottenol in neurodegenerative diseases characterized by chronic inflammation.

Case Studies

Case Study 1: Neuroinflammation Model

In a controlled study involving BV-2 microglial cells subjected to LPS-induced neuroinflammation, treatment with schottenol significantly reduced inflammatory cytokines and restored normal cellular functions. The study indicated a protective mechanism against oxidative stress mediated by enhanced antioxidant enzyme activity.

Case Study 2: Mitochondrial Dysfunction

Another study focused on the effects of schottenol on mitochondrial dysfunction in glioma cells. The results showed that schottenol treatment led to improved mitochondrial membrane potential, suggesting its role in maintaining mitochondrial integrity under stress conditions.

特性

IUPAC Name |

(3S,5S,9R,10S,13R,14R,17R)-17-[(2R,5R)-5-ethyl-6-methylheptan-2-yl]-10,13-dimethyl-2,3,4,5,6,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H50O/c1-7-21(19(2)3)9-8-20(4)25-12-13-26-24-11-10-22-18-23(30)14-16-28(22,5)27(24)15-17-29(25,26)6/h11,19-23,25-27,30H,7-10,12-18H2,1-6H3/t20-,21-,22+,23+,25-,26+,27+,28+,29-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YSKVBPGQYRAUQO-UZSYLJJSSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(CCC(C)C1CCC2C1(CCC3C2=CCC4C3(CCC(C4)O)C)C)C(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@H](CC[C@@H](C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3C2=CC[C@@H]4[C@@]3(CC[C@@H](C4)O)C)C)C(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H50O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80331642 | |

| Record name | Schottenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80331642 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

414.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

521-03-9 | |

| Record name | Schottenol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=521-03-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Stigmast-7-en-3-ol, (3beta,5alpha)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000521039 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Schottenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80331642 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Stigmast-7-en-3-ol, (3β,5α)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/11L60JD672 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。